3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-3-phenylmethoxycarbazole-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-24(2,3)29-23(27)26-20-12-8-7-11-17(20)18-13-22(19(25)14-21(18)26)28-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHIWVZXJEDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC(=C(C=C31)Br)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrogen Protection via Boc Group Installation
The carbazole nitrogen is protected early in the synthesis to prevent unwanted side reactions. A common method involves reacting 9H-carbazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For example:
This reaction typically proceeds in dichloromethane at 0–25°C with >90% yield. The Boc group remains stable during subsequent bromination and benzylation steps.
Bromination at the 2-Position
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. A representative protocol from medicinal chemistry routes involves:
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Reagents : NBS (1.2 equiv), dimethylformamide (DMF)
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Conditions : 0°C to room temperature, 12–24 hours
Regioselectivity at the 2-position is controlled by the electron-donating Boc group, which directs bromination to the adjacent position.
Benzyloxy Group Introduction
The 3-benzyloxy moiety is installed via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling.
SNAr with Benzyl Alcohol Derivatives
A two-step approach is employed:
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Hydroxylation : Nitration followed by reduction introduces a hydroxyl group at the 3-position.
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Benzylation : The hydroxyl group reacts with benzyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
Typical Parameters :
Ullmann-Type Coupling
For improved efficiency, copper(I)-catalyzed coupling between 3-hydroxycarbazole intermediates and benzyl halides has been reported:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-phenanthroline
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Base : Cs₂CO₃
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Solvent : DMSO, 100°C, 24 hours
Sequential Functionalization Routes
Two primary synthetic routes dominate industrial and academic preparations:
Route A: Boc Protection → Bromination → Benzylation
Steps :
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Boc protection of 9H-carbazole (Yield: 92%)
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Bromination with NBS (Yield: 73%)
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Benzylation via Mitsunobu reaction (Yield: 85%)
Overall yield : 92% × 73% × 85% ≈ 57.4%
Route B: Benzylation → Bromination → Boc Protection
Steps :
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Benzylation of 3-hydroxycarbazole (Yield: 88%)
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Bromination with Br₂/FeCl₃ (Yield: 65%)
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Boc protection (Yield: 90%)
Overall yield : 88% × 65% × 90% ≈ 51.5%
Route A is generally preferred due to higher bromination selectivity and better compatibility with the Boc group.
Critical Process Optimization
Solvent Effects on Bromination
Comparative studies reveal solvent-dependent bromination efficiency:
| Solvent | Bromination Yield | Side Products |
|---|---|---|
| DMF | 73% | <5% |
| Acetonitrile | 68% | 8% |
| Dichloroethane | 71% | 12% |
DMF minimizes dichlorination byproducts due to its polar aprotic nature.
Temperature Control in Benzylation
Elevated temperatures (>70°C) during benzylation promote elimination side reactions. Optimal results are achieved at:
Scalability and Industrial Production
Commercial synthesis (e.g., TRC, Medical Isotopes) employs Route A with the following modifications:
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Continuous flow bromination : Reduces reaction time from 24 hours to 2 hours
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Catalytic Mitsunobu conditions : Lowers triphenylphosphine oxide waste
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Crystallization purification : Uses hexane/ethyl acetate (3:1) for >99% purity
Production-Scale Parameters :
| Step | Batch Size | Cycle Time | Purity |
|---|---|---|---|
| Boc protection | 50 kg | 6 hours | 98.5% |
| Bromination | 45 kg | 8 hours | 97.2% |
| Benzylation | 40 kg | 12 hours | 99.1% |
Analytical Characterization
Key quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the carbazole core.
Deprotection: The benzyloxy and tert-butyl ester groups can be removed under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while deprotection reactions will result in the removal of the benzyloxy or tert-butyl ester groups .
Scientific Research Applications
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of carbazole derivatives with biological systems.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The benzyloxy and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl ester group can also affect the compound’s solubility and stability .
Comparison with Similar Compounds
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS: 1260610-71-6)
This compound shares the tert-butyl ester group but differs in its core structure (pyrrolidine vs. carbazole) and halogen substitution (iodo vs. bromo). The pyrrolidine ring confers aliphatic flexibility, whereas the carbazole system provides rigidity and π-conjugation.
Poly(tert-butyl acrylate) and Poly(tert-butyl methacrylate)
These polymers, studied in scanning thermal lithography (SThL), highlight the role of tert-butyl esters in thermal stability. For example:
- Poly(tert-butyl methacrylate) (MA20): Undergoes oxidative degradation followed by ester cleavage (activation energy: 125 kJ mol⁻¹).
- Poly(tert-butyl acrylate) (A20): Preferentially forms cyclic anhydrides via ester cleavage (activation energy: 116 kJ mol⁻¹) .
The carbazole compound’s tert-butyl ester is expected to exhibit intermediate stability due to steric protection from the benzyloxy and carbazole groups, though direct thermal data is unavailable.
Functional Group Behavior and Reactivity
Bromo vs. Iodo Substituents
The bromine atom in the carbazole compound is less reactive in nucleophilic aromatic substitution compared to iodine in pyrrolidine derivatives. For instance, iodine’s larger atomic radius and weaker C–I bond facilitate displacement reactions, making (R)-2-iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester more versatile in cross-coupling chemistry .
Benzyloxy vs. Alkyl Ethers
This contrasts with alkyl ethers in n-carboxylic acid esters, where shorter chains (e.g., C8–C18) exhibit poorer partitioning into hydrophobic phases like PDMS due to polarity effects .
Biological Activity
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester (CAS Number: 1798043-12-5) is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. Carbazoles are known for their potential therapeutic effects, including antimicrobial, antitumor, neuroprotective, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 452.34 g/mol. It appears as a white solid with a melting point of 128-129°C. The compound exhibits slight solubility in chloroform and methanol, making it suitable for various applications in medicinal chemistry .
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrNO3 |
| Molecular Weight | 452.34 g/mol |
| Appearance | White Solid |
| Melting Point | 128-129°C |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
Antimicrobial Activity
Recent studies have shown that carbazole derivatives, including those similar to 3-Benzyloxy-2-bromo-9H-carbazole, exhibit significant antimicrobial properties. For instance, certain N-substituted carbazoles have demonstrated effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents .
Antitumor Activity
Carbazole derivatives have been reported to inhibit tumor cell proliferation. In particular, studies have highlighted that compounds with similar structures can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair. For example, a related N-substituted carbazole was found to inhibit topoisomerase II at concentrations significantly lower than standard drugs like etoposide . This suggests that this compound may possess similar antitumor properties.
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been extensively studied. Compounds with bulky substituents at the N-position of the carbazole scaffold have shown significant neuroprotective activity against glutamate-induced neuronal injury. For instance, one study reported that certain derivatives protected neuronal cells at concentrations as low as 3 µM . This property could be particularly beneficial for treating neurodegenerative diseases.
Anti-inflammatory and Antioxidative Properties
Carbazole derivatives are also noted for their anti-inflammatory and antioxidative activities. These effects are crucial in mitigating oxidative stress-related conditions and inflammatory diseases. The presence of specific functional groups in the structure enhances these biological activities, making them promising candidates for further pharmacological exploration .
Case Studies
- Antitumor Activity : A series of N-substituted carbazoles were synthesized and tested for their ability to inhibit cancer cell lines. One notable compound displayed a remarkable reduction in cell viability at low concentrations, indicating strong antitumor potential.
- Neuroprotection : Research involving the administration of carbazole derivatives in animal models showed significant improvements in cognitive functions following oxidative stress exposure. This underscores the therapeutic potential of such compounds in treating conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic strategies for introducing the benzyloxy and bromo substituents on the carbazole core?
The benzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction, leveraging phenolic intermediates. Bromination at the 2-position often employs electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Regioselectivity is influenced by steric and electronic factors, with the carbazole’s aromatic system directing substitution patterns . For tert-butyl ester formation, coupling reactions using Boc-protected intermediates (e.g., Boc-anhydride or Boc-Cl) under basic conditions are standard .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- HPLC : To assess purity (>97% by GC, as per catalog standards) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, tert-butyl groups at δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., M⁺ for C₂₄H₂₃BrN₂O₃: calculated 490.08, observed 490.10 ± 0.05) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry (e.g., carbazole derivatives in used cif files for structure validation) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective bromination at the 2-position of the carbazole ring, and how are they mitigated?
Steric hindrance from the benzyloxy group at the 3-position can reduce bromination efficiency. Strategies include:
- Temperature Modulation : Lower temperatures (0–5°C) to slow competing side reactions.
- Catalyst Screening : Lewis acids like FeCl₃ or AlCl₃ to enhance electrophilic activity.
- Directed Metalation : Pre-functionalization with directing groups (e.g., amides) to guide bromine placement . Discrepancies in regioselectivity data may require DFT calculations to map electronic potentials .
Q. How does the tert-butyl ester group influence stability during multi-step syntheses?
The tert-butyl ester acts as a robust protecting group for carboxylic acids, resisting acidic and basic conditions (stable at pH 2–12). However, it is labile under strong acids (e.g., TFA) or prolonged heating (>80°C). In carbazole derivatives, its steric bulk may hinder coupling reactions, necessitating optimization of reaction times and catalysts .
Q. What methodologies are employed to resolve contradictions in bioactivity data for carbazole derivatives?
Discrepancies in biological assays (e.g., inconsistent IC₅₀ values) are addressed via:
- Batch Reproducibility Checks : Ensure compound purity and stereochemical consistency.
- Structural Analog Synthesis : Test truncated or modified derivatives to isolate active pharmacophores.
- Computational Docking : Compare binding affinities across crystal structures (e.g., ’s carbazole crystal data used to model interactions) .
Methodological Insights
Q. How is the tert-butyl ester deprotected without degrading the carbazole scaffold?
Controlled acidolysis with TFA (20% v/v in DCM, 0°C to RT, 2–4 hr) selectively removes the Boc group. For acid-sensitive scaffolds, alternative methods like catalytic hydrogenation (Pd/C, H₂) or photolytic cleavage are explored .
Q. What are the best practices for storing this compound to prevent decomposition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
